molecular formula C12H15NO3 B1465029 Methyl 2-[(3-azetidinyloxy)methyl]benzoate CAS No. 1220021-58-8

Methyl 2-[(3-azetidinyloxy)methyl]benzoate

Cat. No.: B1465029
CAS No.: 1220021-58-8
M. Wt: 221.25 g/mol
InChI Key: MTTUSJYUUJNMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-azetidinyloxy)methyl]benzoate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(azetidin-3-yloxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)11-5-3-2-4-9(11)8-16-10-6-13-7-10/h2-5,10,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTUSJYUUJNMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-azetidinyloxy)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings, case studies, and comparative analyses.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzoate moiety linked to an azetidine ring through a methylene bridge. The synthesis typically involves the reaction of methyl 2-bromobenzoate with azetidine derivatives under basic conditions, leading to the formation of the desired compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, particularly gram-positive bacteria. For instance, derivatives of similar compounds have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that the azetidine moiety enhances antibacterial efficacy.

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in several cancer types, including breast, colon, and lung carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology.

Research Findings and Case Studies

Comparative Analysis of Biological Activities

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against MRSA and cancer cells
Methyl 2-amino-3-methylbenzoateModerateLowSimilar structure but less potent
Methyl benzoateLowModerateLess effective than methyl derivative

Case Study: Anticancer Evaluation

A specific study evaluated the anticancer effects of various benzoate derivatives, including this compound against human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited submicromolar activity against cancer cells while showing minimal cytotoxicity to primary mammalian cells, suggesting a favorable therapeutic index.

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in bacterial growth and cancer cell proliferation. The azetidine ring may facilitate penetration into bacterial membranes or cancer cells, enhancing its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(3-azetidinyloxy)methyl]benzoate
Reactant of Route 2
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Methyl 2-[(3-azetidinyloxy)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.